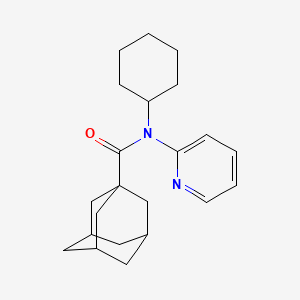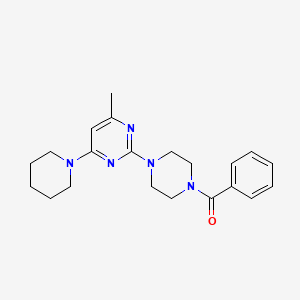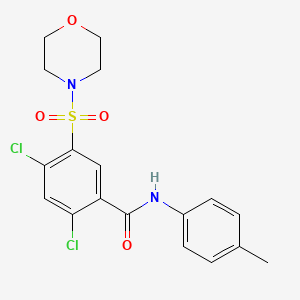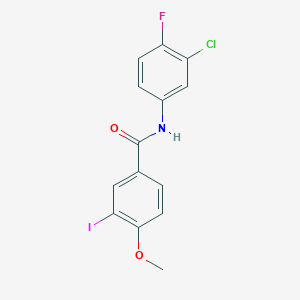
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In
作用机制
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (Chen et al., 2019).
Biochemical and Physiological Effects
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).
未来方向
There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide, including the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives and the investigation of its potential applications in the treatment of other diseases.
合成方法
The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).
科学研究应用
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is in the field of neuroscience. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).
属性
IUPAC Name |
N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDCOCXXQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid cyclohexyl-pyridin-2-YL-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)